molecular formula C8H10N2O3 B2735519 5-Isopropoxypyrazine-2-carboxylic acid CAS No. 1344086-34-5

5-Isopropoxypyrazine-2-carboxylic acid

Cat. No.: B2735519
CAS No.: 1344086-34-5
M. Wt: 182.179
InChI Key: VJNSNJLSAALFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropoxypyrazine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of an isopropoxy group attached to the pyrazine ring at the 5-position and a carboxylic acid group at the 2-position

Scientific Research Applications

Chemistry: 5-Isopropoxypyrazine-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.

Biology: In biological research, this compound is investigated for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.

Future Directions

While specific future directions for 5-Isopropoxypyrazine-2-carboxylic acid are not mentioned, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This could potentially include the development of new synthetic methods for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyrazine-2-carboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: 5-Isopropoxypyrazine-2-methanol.

    Substitution: 5-Aminopyrazine-2-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 5-Isopropoxypyrazine-2-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

  • 5-Hydroxypyrazine-2-carboxylic acid
  • 5-Methylpyrazine-2-carboxylic acid
  • 5-Ethoxypyrazine-2-carboxylic acid

Comparison: 5-Isopropoxypyrazine-2-carboxylic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-propan-2-yloxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNSNJLSAALFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a rt solution of sodium t-butoxide (1.41 g, 14.67 mmol) in THF (20 mL) was added 2-propanol (1.250 mL, 16.33 mmol) dropwise. After 10 min a solution of methyl 5-chloro-2-pyrazinecarboxylate (1.70 g, 9.85 mmol, Ark Pharm) in THF (10 mL) was added dropwise. After 1.5 h, the reaction was quenched with saturated aq NH4Cl and extracted with EtOAc (3×). The aqueous layer was concentrated under reduced pressure and the resulting solid was treated with aqueous HCl. The solution was extracted with DCM (3×) and the combined organic layers were purified by flash chromatography, eluting with 0.5% TFA in iPrOH:CH2Cl2 (0:1→1:9) to give a white crystalline solid. (497 mg, 2.7 mmol, 28%). MS m/z=183 [M+H]+. Calculated for C8H10N2O3: 182.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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